N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(3,4-DIETHOXYPHENYL)ACETAMIDE
Overview
Description
N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(3,4-DIETHOXYPHENYL)ACETAMIDE is a synthetic organic compound It is characterized by its complex molecular structure, which includes a benzothiophene ring, a cyano group, and diethoxyphenyl and acetamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(3,4-DIETHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzothiophene core, followed by the introduction of the cyano group and tert-butyl substituent. The final steps involve the coupling of the benzothiophene derivative with 3,4-diethoxyphenylacetic acid under amide formation conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, continuous flow reactors, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(3,4-DIETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the cyano group or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(3,4-DIETHOXYPHENYL)ACETAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their effects on various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structural features suggest it might interact with specific biological pathways, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(3,4-DIETHOXYPHENYL)ACETAMIDE would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene derivatives and acetamide-containing molecules. Examples might include:
- N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenylacetamide
- N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
Uniqueness
N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(3,4-DIETHOXYPHENYL)ACETAMIDE is unique due to the specific combination of functional groups and the overall molecular architecture. This uniqueness may confer specific properties, such as enhanced biological activity or improved material characteristics, compared to similar compounds.
Properties
IUPAC Name |
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3,4-diethoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O3S/c1-6-29-20-11-8-16(12-21(20)30-7-2)13-23(28)27-24-19(15-26)18-10-9-17(25(3,4)5)14-22(18)31-24/h8,11-12,17H,6-7,9-10,13-14H2,1-5H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCZTMJKKKKYAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C#N)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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